1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one
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Overview
Description
1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including an oxazolo ring fused to a pyridine ring, a piperazine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazolo ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step might involve nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to receptors, enzymes, or other proteins, leading to modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-3-(4-(4-chlorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(2-Methyl-3-(4-(4-bromophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one: Similar structure but with a bromophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.
Properties
CAS No. |
162254-22-0 |
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Molecular Formula |
C20H23FN4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpropyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C20H23FN4O2/c1-15(14-25-18-3-2-8-22-19(18)27-20(25)26)13-23-9-11-24(12-10-23)17-6-4-16(21)5-7-17/h2-8,15H,9-14H2,1H3 |
InChI Key |
XCZBNGUIOWXWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=C(C=C2)F)CN3C4=C(N=CC=C4)OC3=O |
Origin of Product |
United States |
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